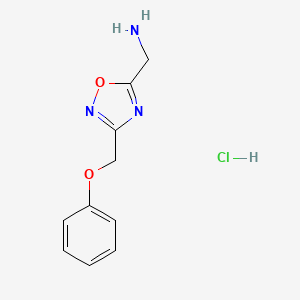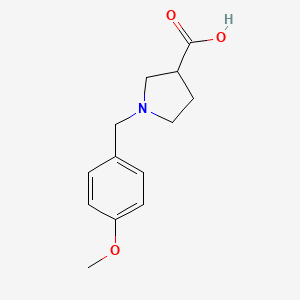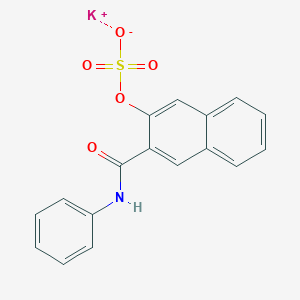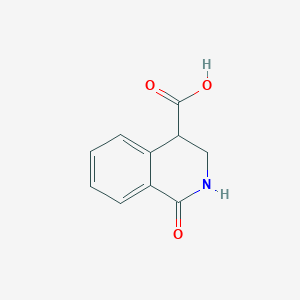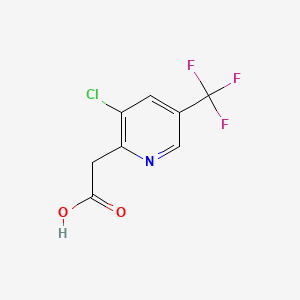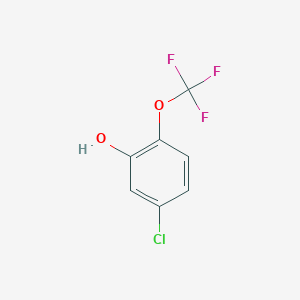
5-Chloro-2-(trifluoromethoxy)phenol
Vue d'ensemble
Description
5-Chloro-2-(trifluoromethoxy)phenol is a chemical compound with the CAS Number: 1092461-24-9 . It has a molecular weight of 212.56 . The compound is stored at ambient temperature and is in liquid form . The IUPAC name for this compound is 5-chloro-2-(trifluoromethoxy)phenol .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(trifluoromethoxy)phenol is 1S/C7H4ClF3O2/c8-4-1-2-6 (5 (12)3-4)13-7 (9,10)11/h1-3,12H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
5-Chloro-2-(trifluoromethoxy)phenol is a liquid at room temperature . It has a molecular weight of 212.56 . The compound is stored at ambient temperature .Applications De Recherche Scientifique
Electrochemical Reduction : Triclosan has been studied for its electrochemical reduction properties in dimethylformamide. The research focused on its direct reduction and proposed a mechanism based on the classic reduction of aryl halides, supported by theoretical calculations (Knust et al., 2010).
Formation of Chlorinated Organics : In the presence of free chlorine, triclosan can react to form chloroform and other chlorinated organics. This reaction is significant under conditions simulating drinking water treatment (Rule et al., 2005).
Molecular Basis of Activity : Triclosan's mechanism of action has been investigated, revealing its role in inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), crucial in lipid biosynthesis in bacteria (Levy et al., 1999).
Photocatalytic Transformation : Studies have explored the photocatalytic degradation of triclosan, focusing on reaction products, kinetics, and potential by-products of degradation processes (Schröder et al., 2020).
Electrochemical Oxidation and Toxicity Evaluation : Research has examined the electrochemical oxidation of triclosan using various electrodes, investigating the reaction mechanism and assessing the toxicity of the process (Mei et al., 2021).
Environmental Photochemistry : The environmental photochemistry of triclosan, including its indirect photoreactions, has been reevaluated, shedding light on its transformation pathways in surface waters (Bianco et al., 2015).
Thermal Stability and Molecular Dynamics : Triclosan's thermal stability and molecular dynamics in solid state have been studied using nuclear quadrupole resonance spectroscopy and DFT calculations (Latosinska et al., 2008).
Toxicity and Environmental Impact : Studies have assessed triclosan's toxicity to aquatic organisms and its environmental impact, including its occurrence, degradation, and transformation into more toxic compounds (Bedoux et al., 2012).
Propriétés
IUPAC Name |
5-chloro-2-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVJHMOKPZBOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethoxy)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



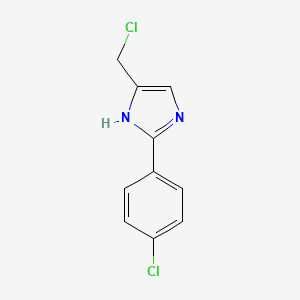
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid](/img/structure/B1425445.png)
![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1425446.png)
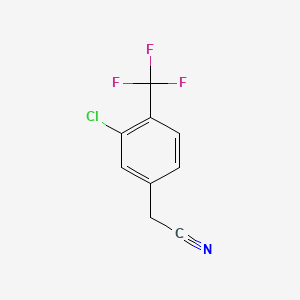
![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)
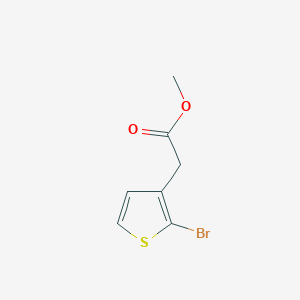
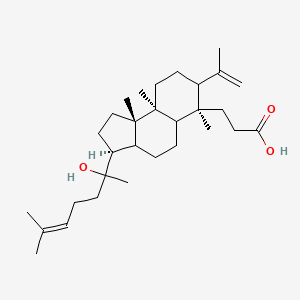
![N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425452.png)
![4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425454.png)
